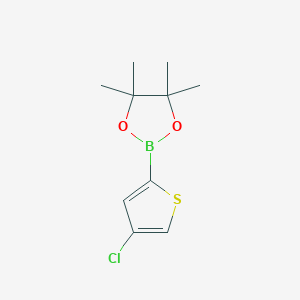

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPQQVUHQXLKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718429 | |

| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040281-84-2 | |

| Record name | 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 4-Chlorothiophene-2-boronic Acid with Pinacol

Procedure:

The most straightforward approach involves reacting 4-chlorothiophene-2-boronic acid with pinacol under mild conditions, typically in an inert atmosphere and anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to afford the boronate ester.Reaction Scheme:

$$

\text{4-chlorothiophene-2-boronic acid} + \text{pinacol} \rightarrow \text{this compound} + H_2O

$$Notes:

The reaction is typically driven to completion by removal of water formed during esterification, often using drying agents or molecular sieves.

Grignard Reaction with Pinacolborane

Overview:

An alternative and widely used method involves the reaction of the corresponding 4-chlorothiophene halide (e.g., 4-chlorothiophene-2-bromide) with magnesium to form a Grignard reagent, which is then treated with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to yield the pinacol boronate ester.-

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Ambient to 0 °C initially, then room temperature

- Time: 1–16 hours depending on scale and substrate reactivity

Mechanism:

The Grignard reagent attacks the boron center of pinacolborane, forming an intermediate alkoxyborohydride, which eliminates hydride (as hydridomagnesium bromide) to give the stable boronate ester.Advantages:

This method allows direct conversion from halogenated thiophenes without isolating boronic acid intermediates, improving synthetic efficiency.

Iridium-Catalyzed Direct C–H Borylation of 4-Chlorothiophene

Method:

Direct borylation of 4-chlorothiophene at the 2-position using iridium catalysts and bis(pinacolato)diboron (B2Pin2) under mild conditions.-

- Iridium precatalyst such as [Ir(μ-OMe)(cod)]2

- Ligand: 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy)

- Solvent: Typically an inert solvent like tetrahydrofuran or toluene

- Temperature: Room temperature to moderate heating

Outcome:

This method provides regioselective borylation adjacent to heteroatoms in thiophenes, producing the desired boronate ester without prefunctionalization.Limitations:

Substrate scope may be limited by steric and electronic effects of substituents on the thiophene ring.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Esterification of Boronic Acid with Pinacol | 4-Chlorothiophene-2-boronic acid | Pinacol, anhydrous solvent, room temp | Simple, mild conditions | Requires boronic acid precursor | 70–85 |

| Grignard Reaction with Pinacolborane | 4-Chlorothiophene-2-halide (e.g., bromide) | Mg, pinacolborane, THF, 0–25 °C | Direct from halide, high efficiency | Requires handling of Grignard reagents | 75–90 |

| Iridium-Catalyzed Direct C–H Borylation | 4-Chlorothiophene | [Ir(μ-OMe)(cod)]2, dtbpy, B2Pin2, RT to 60 °C | No prefunctionalization needed | Catalyst cost, limited substrate scope | 60–80 |

Detailed Research Findings and Notes

Esterification Approach:

This classical method is well-documented for related thiophene boronic acids and is favored for its operational simplicity. The reaction is typically conducted under inert atmosphere to prevent oxidation of boronic acid and to maintain high purity of the boronate ester.Grignard Method:

According to recent mechanistic studies, the reaction proceeds via a dialkoxy alkylborohydride intermediate that eliminates hydride as hydridomagnesium bromide, yielding the pinacol boronate ester efficiently at ambient temperature in THF. This method is versatile for aromatic, heteroaromatic, and vinyl substrates, including chlorothiophenes.Iridium-Catalyzed Borylation: This modern catalytic method offers a direct route to the boronate ester without requiring preformed boronic acids or organometallic intermediates. It leverages the regioselectivity of iridium catalysts for C–H activation adjacent to heteroatoms in thiophenes. However, it is less commonly applied for 4-chlorothiophene derivatives compared to 2-substituted thiophenes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of various organic compounds. It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds in organic chemistry. This compound's ability to facilitate the formation of aryl-boron intermediates makes it particularly useful for synthesizing complex molecules used in pharmaceuticals .

Pharmaceutical Development

Recent studies have highlighted its potential in drug discovery and development. For instance, modifications of related thiazole scaffolds have been investigated for their anti-inflammatory properties, demonstrating that compounds derived from or related to this compound can lead to effective analgesics . The compound's role as a boronic acid derivative allows for the fine-tuning of pharmacological properties through structural modifications.

Materials Science

The compound has applications in the field of organic electronics. Its incorporation into organic solar cells has been studied due to its electron-donating properties when integrated into donor-acceptor copolymers. These materials are pivotal in enhancing the efficiency of solar energy conversion technologies .

Case Study 1: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in synthesizing various aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for specific products .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | KOH in ethanol at reflux |

| Aryl Halide Coupling | 90 | Pd(PPh₃)₂Cl₂ catalyst |

Case Study 2: Anti-inflammatory Drug Development

In a pharmacological study focused on thiazole derivatives modified with boronic acid functionalities, compounds similar to this compound showed promising results in reducing inflammation and pain in animal models. The study highlighted the importance of the boron moiety in enhancing bioactivity and solubility .

| Compound ID | Activity (COX Inhibition) | IC50 (µM) |

|---|---|---|

| Compound 5d | Moderate | 15 |

| Compound 5e | High | 8 |

Mechanism of Action

The mechanism by which 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Halogenated Aryl Derivatives

- Yield: Not explicitly reported, but synthesis typically follows analogous boronate ester protocols .

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₀H₁₄BFO₂S):

Chlorinated Isomers and Derivatives

- 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-dioxaborolanes: Methyl groups introduce steric bulk, lowering yields (26% for isomers) compared to non-methylated analogs . Applications: Less favorable in coupling reactions due to reduced boronate accessibility.

- [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (C₁₂H₁₇BClO₃): Hydroxymethyl group enhances solubility in polar solvents (e.g., methanol) and enables further functionalization. Yield: 90% via pinacol esterification .

Heterocyclic vs. Aromatic Backbones

Thiophene vs. Benzene Rings

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₉BO₃):

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BO₂):

Thiophene-Specific Derivatives

Steric and Electronic Modulators

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (C₁₅H₁₉BO₂S):

Comparative Data Table

Biological Activity

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 635305-24-7) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H14BClO2S |

| Molecular Weight | 244.54 g/mol |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| InChI Key | DDDRRTOIHWNUSI-UHFFFAOYSA-N |

| Purity | ≥97% (GC) |

| Physical Form | Liquid |

This compound features a dioxaborolane ring and a chlorothiophene moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.

- In Vitro Studies : Research has shown that derivatives of dioxaborolanes can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties:

- Bacterial Inhibition : The compound demonstrated activity against Gram-positive bacteria in laboratory settings.

- Fungal Resistance : Some studies indicate effectiveness against certain fungal strains.

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Activity Assessment :

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated thiophene precursors. Key steps include:

- Halogenation : Introduce chlorine at the 4-position of thiophene via electrophilic substitution.

- Boronate Formation : React the chlorothiophene derivative with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Critical Parameters : - Oxygen-free conditions to prevent boronate oxidation.

- Catalyst loading (1–5 mol%) and temperature (80–100°C) for optimal yield .

Advanced: How do structural variations in the thiophene ring affect reactivity in cross-coupling reactions?

Answer:

Substituent position and electronic effects significantly influence reactivity. For example:

- Use DFT calculations to predict electronic effects (e.g., LUMO energy levels).

- Compare kinetic data (e.g., reaction half-lives) across analogs to identify optimal substrates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., δ ~7.2 ppm for thiophene protons).

- ¹¹B NMR : Verify boronate formation (δ ~30 ppm for dioxaborolane).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 283.05).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (e.g., bond angles in dioxaborolane ring) .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

Key Optimization Strategies :

- Solvent Selection : Use toluene or THF for improved solubility and reduced side reactions.

- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for higher turnover numbers.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 12 hours conventional).

Data-Driven Approach : - Conduct Design of Experiments (DoE) to assess interactions between temperature, catalyst loading, and solvent polarity.

- Monitor reaction progress via in-situ IR spectroscopy to detect intermediates .

Basic: What are the storage and stability requirements for this compound?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.

- Stability Tests :

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

Approaches :

- Molecular Dynamics (MD) Simulations : Study binding affinity with protein targets (e.g., kinases).

- ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability.

- Collision Cross-Section (CCS) Analysis : Predict ion mobility behavior for mass spectrometry validation .

Case Study : Fluorinated analogs show higher membrane permeability due to reduced polarity, but chlorine’s electronegativity may enhance target binding .

Advanced: How to resolve contradictions in reported reactivity data across structural analogs?

Answer:

Root Cause Analysis :

- Steric vs. Electronic Effects : Compare analogs with similar substituents but varying positions (e.g., 4-Cl vs. 5-Cl thiophene).

- Catalyst Compatibility : Screen Pd vs. Ni catalysts for divergent outcomes (e.g., Ni may tolerate steric bulk better).

Resolution Strategy : - Replicate conflicting studies under standardized conditions.

- Use multivariate analysis to isolate variables (e.g., solvent polarity, temperature gradients) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste Disposal : Quench boronates with excess methanol before disposal .

Advanced: What role does this compound play in materials science applications?

Answer:

- Organic Electronics : As a hole-transport material in OLEDs (e.g., boronate’s electron-deficient nature improves charge mobility).

- Polymer Synthesis : Serve as a monomer in Suzuki polycondensation for conjugated polymers.

Characterization : - Cyclic Voltammetry : Measure HOMO/LUMO levels for device compatibility.

- GPC : Analyze polymer molecular weight distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.